molecular formula C12H14F3N5O B2585249 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one CAS No. 2415517-34-7

4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one

Cat. No. B2585249
CAS RN: 2415517-34-7
M. Wt: 301.273
InChI Key: YYRKEDXNKXIULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one in lab experiments is its potential to target multiple disease pathways. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one. One direction is to further investigate its mechanism of action and identify specific targets that are involved in disease progression. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, research could focus on the development of novel drug delivery systems to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one has been achieved using different methods. One such method involves the reaction of 4-(Trifluoromethyl)pyrimidine-2-amine with 3-bromo-1-azetidin-yl-piperazine in the presence of a palladium catalyst. Another method involves the reaction of 4-(Trifluoromethyl)pyrimidine-2-amine with 3-chloro-1-azetidin-yl-piperazine in the presence of a copper catalyst.

Scientific Research Applications

4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one has been studied for its potential applications in scientific research. This compound has been shown to have activity against various diseases and conditions, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O/c13-12(14,15)9-1-2-17-11(18-9)20-5-8(6-20)19-4-3-16-10(21)7-19/h1-2,8H,3-7H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRKEDXNKXIULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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